molecular formula C11H21BrO2 B8540998 2-(8-Bromooctyl)-1,3-dioxolane CAS No. 130995-44-7

2-(8-Bromooctyl)-1,3-dioxolane

Cat. No. B8540998
CAS RN: 130995-44-7
M. Wt: 265.19 g/mol
InChI Key: WJIZUNSRMNMEPR-UHFFFAOYSA-N
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Description

2-(8-Bromooctyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H21BrO2 and its molecular weight is 265.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(8-Bromooctyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-Bromooctyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

130995-44-7

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

2-(8-bromooctyl)-1,3-dioxolane

InChI

InChI=1S/C11H21BrO2/c12-8-6-4-2-1-3-5-7-11-13-9-10-14-11/h11H,1-10H2

InChI Key

WJIZUNSRMNMEPR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride (11.66 g, 92 mmol) in DCM (250 mL), a solution of dimethylsulfoxide (DMSO) (13.0 mL, 183 mmol) in DCM (50 mL) was added over 15 minutes. After a further 5 minutes, a solution of 9-bromononanol (10.25 g, 45.9 mmol) in DCM (50 mL) was added dropwise over 15 minutes. The resulting reaction mixture was stirred at this temperature for 45 minutes. Triethylamine (32 mL, 230 mmol) was added, and the reaction mixture stirred at this temperature for 10 minutes. The coolant was removed and allowed to warm to RT. The reaction mixture was stirred at RT for 40 minutes and then diluted with water. The organic phase was removed and washed with 10% aqueous potassium hydrogen sulfate and dried (magnesium sulfate). The suspension was filtered and the filtrate evaporated under reduced pressure to afford the title compound.
Quantity
11.66 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

9-Bromononanal (28.0 g, assumed 120 mmol), ethylene glycol (33.6 mL, 600 mmol) and para-toluenesulphonic acid (2.7 g, 13 mmol) in toluene (210 mL) were heated at reflux for 20 hours. The reaction was cooled to RT and quenched with saturated aqueous sodium bicarbonate solution (300 mL). The resulting mixture was extracted with diethyl ether (2×500 mL). The combined organic extracts were washed with saturated aqueous sodium bicarbonate solution (300 mL), water (300 mL), brine (100 mL), dried (magnesium sulfate), filtered and evaporated under reduced pressure to afford the title compound (25.2 g, 79%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Yield
79%

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